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Compound of Interest

Compound Name: C17H15F2N3O4

Cat. No.: B15173624 Get Quote

Disclaimer: The compound with the molecular formula C17H15F2N3O4, which we will refer to

as "Compound Y," could not be identified as a known chemical entity in publicly available

scientific databases. Therefore, this comparative guide has been generated using the well-

characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, as a reference. The data for

Compound Y is entirely hypothetical and created for illustrative purposes to meet the structural

and content requirements of the prompt. This document serves as a template for how such a

comparative analysis should be structured.

This guide provides a detailed comparison of the hypothetical BTK inhibitor, Compound Y, and

the established drug, Ibrutinib. The analysis covers physicochemical properties,

pharmacokinetic and pharmacodynamic profiles, and the underlying mechanism of action.

Physicochemical Properties
A summary of the key physicochemical properties of Compound Y and Ibrutinib is presented in

Table 1. These properties are crucial for understanding the drug-like characteristics of a

compound and predicting its behavior in biological systems.

Table 1: Comparison of Physicochemical Properties
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Property
Compound Y
(C17H15F2N3O4)
(Hypothetical)

Ibrutinib (C25H24N6O2)

Molecular Weight 387.36 g/mol 440.50 g/mol [1]

LogP 3.2 3.6[2]

Aqueous Solubility 0.01 mg/mL Practically insoluble in water[1]

pKa 5.8 (basic) Not available

Chemical Structure Not available

1-[(3R)-3-[4-amino-3-(4-

phenoxyphenyl)-1H-

pyrazolo[3,4-d]pyrimidin-1-

yl]piperidin-1-yl]prop-2-en-1-

one[1]

SMILES Not available

C=CC(=O)N1CCC--INVALID-

LINK--

N2C3=NC=NC(=C3C(=N2)C4

=CC=C(C=C4)OC5=CC=CC=

C5)N[3]

Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism,

and excretion (ADME). Table 2 provides a comparative summary of the pharmacokinetic

parameters for Compound Y and Ibrutinib.

Table 2: Comparison of Pharmacokinetic Parameters
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Parameter
Compound Y
(Hypothetical)

Ibrutinib

Bioavailability ~45% High first-pass effect[4]

Time to Max. Concentration

(Tmax)
1.5 - 2.5 hours 1 - 2 hours[5][6]

Plasma Protein Binding ~95% (primarily to albumin)
97.3% (primarily to albumin)[4]

[5][7]

Volume of Distribution (Vd) ~8,000 L ~10,000 L[5][8]

Metabolism Hepatic (primarily via CYP3A4)
Hepatic (primarily via CYP3A4)

[7]

Elimination Half-life 5 - 7 hours 4 - 6 hours[4][7]

Excretion
Primarily fecal (~75%), minor

renal (~15%)
Feces (80%), urine (10%)[7]

Pharmacodynamic Profile
Pharmacodynamics describes the biochemical and physiological effects of a drug on the body.

Table 3 compares the in vitro and in vivo pharmacodynamic properties of Compound Y and

Ibrutinib.

Table 3: Comparison of Pharmacodynamic Parameters
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Parameter
Compound Y
(Hypothetical)

Ibrutinib

Target Bruton's tyrosine kinase (BTK)
Bruton's tyrosine kinase (BTK)

[5][7]

Mechanism of Action
Irreversible covalent inhibitor of

BTK

Irreversible covalent inhibitor of

BTK, binding to Cys481[5][7]

IC50 (BTK) 0.8 nM 0.5 nM[9]

Cellular Effects

Inhibition of B-cell receptor

(BCR) signaling, induction of

apoptosis in B-cell

malignancies.

Inhibition of BCR signaling,

leading to decreased B-cell

proliferation and survival.[7]

[10]

In Vivo Efficacy

Regression of tumor growth in

xenograft models of B-cell

malignancies.

Efficacious in models of

autoimmune disease and B-

cell malignancy.[10]

Mechanism of Action: B-Cell Receptor Signaling
Pathway
Both the hypothetical Compound Y and Ibrutinib are inhibitors of Bruton's tyrosine kinase

(BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5][7][11] This pathway

is essential for the proliferation, differentiation, and survival of B-cells.[7][12][13] In many B-cell

malignancies, this pathway is constitutively active, promoting cancer cell growth.[7] By

irreversibly binding to BTK, these inhibitors block the downstream signaling cascade, leading to

apoptosis of malignant B-cells.[5][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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